molecular formula C18H18N2O5S2 B2485388 methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate CAS No. 2034594-26-6

methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2485388
CAS No.: 2034594-26-6
M. Wt: 406.47
InChI Key: ARZFVQAEMHCGPE-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is an intricate organic compound with applications spanning several scientific disciplines

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic synthesis. The synthesis starts with benzo[b]thiophene, which is functionalized to incorporate a hydroxyethyl group. Subsequent steps include the formation of a sulfonamide linkage and, finally, the attachment of the methyl carbamate moiety. Common reagents include sulfonyl chlorides, alcohols, and isocyanates, and the reactions are often carried out under inert atmospheres using catalysts such as palladium or copper.

Industrial Production Methods

On an industrial scale, the synthesis of this compound might employ continuous flow chemistry techniques to optimize reaction times and yields. The use of automated reactors and online monitoring systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reductive conditions can cleave the sulfonamide bond.

  • Substitution: The aromatic ring can be subjected to electrophilic substitution reactions, introducing various functional groups to modify its properties.

Common Reagents and Conditions

Oxidants like hydrogen peroxide or peracids, reductants such as lithium aluminum hydride, and electrophilic reagents like acyl chlorides or nitrating agents are typical for these reactions.

Major Products

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Cleaved amines and alcohols.

  • Substitution: Functionalized aromatic compounds with altered electronic properties.

Scientific Research Applications

Chemistry

Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Investigated for its role in modulating biological pathways, particularly those involving sulfamoyl-containing compounds.

Medicine

Potential therapeutic applications due to its ability to interact with specific enzymes and receptors in the human body, making it a candidate for drug development.

Industry

Used in the formulation of specialized materials, such as advanced polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide derivatives: Share the sulfonamide linkage but differ in the aromatic moiety.

  • Carbamate esters: Similar in having a carbamate group, but vary in their additional functional groups.

Unique Features

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the benzo[b]thiophene ring, which imparts distinct electronic and steric properties, setting it apart from other sulfonamide or carbamate compounds.

There you go—a comprehensive look at this intriguing compound. Got any specific questions or need more details on any section?

Properties

IUPAC Name

methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-25-18(22)20-12-6-8-13(9-7-12)27(23,24)19-10-16(21)15-11-26-17-5-3-2-4-14(15)17/h2-9,11,16,19,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZFVQAEMHCGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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